N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyethane-1-sulfonamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyethane-1-sulfonamide is a pyrazolone-based sulfonamide derivative. Its core structure comprises a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl moiety linked to a sulfonamide group via a phenoxyethane spacer. This compound is part of a broader class of antipyrine (pyrazolone) derivatives, which are studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-15-18(19(23)22(21(15)2)16-9-5-3-6-10-16)20-27(24,25)14-13-26-17-11-7-4-8-12-17/h3-12,20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGDGREDZVOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is structurally compared with analogs differing in substituents on the sulfonamide/acetamide group and the pyrazolone ring. Key examples include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase thermal stability (higher melting points), while bulky groups like phenoxyethane may reduce crystallinity.
- Hydrogen Bonding : Sulfonamide and acetamide derivatives exhibit strong N–H⋯O interactions, forming dimeric R₂²(10) motifs critical for crystal packing .
- Bioactivity : Substitutions on the aryl group (e.g., 4-methoxyphenyl, 4-acetylphenyl) modulate cytotoxicity, with polar groups often reducing activity .
Crystallographic and Conformational Analysis
- Dihedral Angles: In dichlorophenyl-acetamide analogs (), the amide group is rotated at 80.70° relative to the dichlorophenyl ring due to steric hindrance. Similar torsional strain is expected in the target compound’s phenoxyethane chain.
- Hydrogen-Bonding Networks : Sulfonamide derivatives exhibit robust intermolecular interactions. For example, N–H⋯O bonds in 2-(methylsulfanyl)phenyl-acetamide stabilize a planar amide conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
